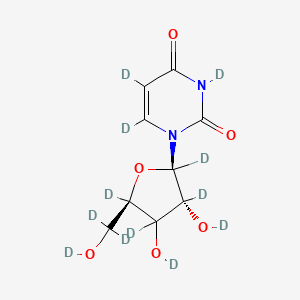
Uridine-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-d12 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process may include steps such as crystallization, chromatography, and lyophilization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydrouridine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various uracil and dihydrouridine derivatives, which can be further utilized in biochemical and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
Uridine-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Biology: Employed in studies of nucleic acid metabolism and RNA synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Wirkmechanismus
Uridine-d12 exerts its effects by participating in various biochemical pathways. It is incorporated into nucleic acids, where it plays a crucial role in RNA synthesis and metabolism. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. Molecular targets include enzymes involved in nucleotide metabolism, such as uridine phosphorylase and ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: The non-deuterated form of Uridine-d12, commonly used in biochemical studies.
Uridine-15N2: A nitrogen-labeled form of uridine used in similar applications.
Uridine-13C: A carbon-labeled form of uridine used for metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in isotope labeling experiments. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
3,5,6-trideuterio-1-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,12D,14D,15D/hD |
InChI-Schlüssel |
DRTQHJPVMGBUCF-FQTNYLPISA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















